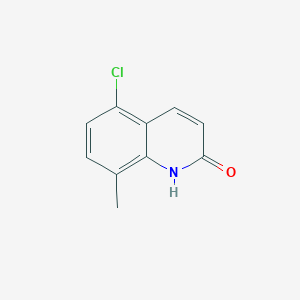

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one

Description

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is a heterocyclic compound featuring a quinolin-2-one backbone with a chlorine substituent at position 5 and a methyl group at position 7. This compound is synthesized via chlorination reactions using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), as demonstrated in studies optimizing reaction conditions for dihydroquinoline derivatives . Its structure renders it a valuable intermediate in medicinal chemistry and materials science, particularly for exploring bioactivity or further functionalization.

Properties

IUPAC Name |

5-chloro-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLUFKWKOCZBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-8-methylquinoline with a suitable reagent to introduce the 2-one functionality. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction can replace specific atoms or groups within the molecule with others, leading to new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is part of the quinolinone family, which has been extensively studied for its diverse biological activities. The compound exhibits promising properties as an anticancer agent, with studies indicating its effectiveness against various types of cancer by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth and maintenance, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .

Table 1: Biological Activities of this compound

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the O-acylation reaction involving 8-hydroxyquinolin-2(1H)-one. This reaction allows for the introduction of different functional groups that can enhance the biological activity of the compound . The ability to modify the quinolinone scaffold opens avenues for developing novel derivatives with improved pharmacological properties.

Case Studies and Research Findings

Several case studies have documented the efficacy of quinolinone derivatives in clinical settings. For instance, compounds derived from quinolinones have shown significant activity against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentrations (MICs), making them candidates for further development in treating resistant strains .

Case Study: Anticancer Activity

A study investigating a series of quinolinone derivatives, including this compound, demonstrated that modifications at the C-3 and C-4 positions significantly enhanced their potency against cancer cell lines. The research highlighted structure-activity relationships (SAR) that guide future synthetic efforts to optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Dihydroquinolin-2-one Derivatives

Several analogs of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one differ in substituent groups at positions 5 and 8, significantly altering their properties:

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom at position 5 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to acetyl or alkoxy groups .

- Steric Effects : Bulky substituents like trifluoromethyl-benzyloxy (in ) reduce reactivity at position 8, whereas the methyl group in the target compound balances steric hindrance and synthetic accessibility.

- Solubility : Bromobutoxy and benzyloxy groups () improve solubility in organic solvents, whereas the chloro-methyl combination in the target compound may favor crystalline solid formation.

Heterocyclic Variants

Thieno[2,3-h][1,6]naphthyridine Derivatives:

- Example: 5-Chloro-8-methyl-1,2-dihydrothieno[2,3-h][1,6]naphthyridine (12b) .

- Structural Differences : Incorporation of a sulfur atom in the fused thiophene ring increases aromaticity and alters electronic properties.

- Synthesis : Achieved via POCl₃-mediated chlorination (68% yield), comparable to the target compound’s synthesis .

- Reactivity: The thieno-naphthyridine system exhibits distinct reactivity in catalytic dechlorination and dehydrogenation reactions, underscoring the impact of heteroatom placement .

Positional Isomers and Dichlorinated Analogs

- 2,4-Dichloro-8-methylquinoline: Synthesized using POCl₃ alone but with low yield (). The dichloro-substitution pattern reduces ring strain but complicates regioselective modifications compared to the mono-chloro target compound.

- 4-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one: The hydroxyl group at position 4 (vs.

Biological Activity

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one (CAS No. 73108-77-7) is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H8ClNO

- IUPAC Name : this compound

- Molecular Weight : 195.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may alter enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of quinoline derivatives. For instance, some studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation may be linked to its interaction with critical signaling pathways involved in cell growth and survival .

Study on BCL6 Inhibition

A notable study explored the inhibition of BCL6 by quinolinone derivatives, where a related compound exhibited an IC50 of 2.7 µM . This finding suggests that this compound could similarly affect BCL6 or other oncogenic pathways due to its structural characteristics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoline core can significantly impact biological activity. For example, variations at positions C(3) and C(4) have been shown to influence binding affinity and potency in biochemical assays . Understanding these relationships can guide the development of more potent derivatives.

Comparative Analysis with Similar Compounds

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one?

Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting 4-chloro-8-methylquinolin-2(1H)-one with methylamine derivatives under Pd-catalyzed coupling conditions (e.g., Pd(dba)₂ and BINAP ligands) to optimize yield . Key steps include:

- Reagent selection : Use deuterated methylamine analogs (e.g., Methylamine-d5DCl) to track reaction pathways .

- Reaction optimization : Adjust temperature (80–120°C) and solvent polarity (DMF or THF) to enhance regioselectivity.

- Yield improvement : Isolate intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH 100:1) .

Advanced: How do electronic effects of substituents influence nucleophilic reactivity in the quinolinone core?

Answer:

The chlorine and methyl groups at positions 5 and 8 induce steric and electronic effects:

- Electron-withdrawing Cl : Activates the quinolinone ring for nucleophilic attack at C-4 or C-6, as shown in thione analog studies .

- Methyl group : Steric hindrance at C-8 directs reactivity toward C-4. Computational DFT studies (e.g., Gaussian09) can model charge distribution and predict reactive sites.

- Experimental validation : Monitor reaction kinetics via HPLC (C18 column, acetonitrile/water gradient) to confirm regioselectivity .

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. For example, aromatic protons appear at δ 7.5–8.5 ppm .

- HPLC-MS : Reverse-phase HPLC (Phenomenex Luna C18) coupled with ESI-MS detects impurities (e.g., unreacted intermediates) .

- Elemental analysis : Verify stoichiometry (C, H, N, Cl) within ±0.3% deviation.

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The chloro and methyl groups enhance hydrophobic interactions in active sites .

- MD simulations : GROMACS can model stability in aqueous environments, revealing conformational changes over 100-ns trajectories.

- SAR analysis : Compare with analogs (e.g., 8-fluoro derivatives) to assess how substituents modulate binding affinity .

Basic: How to address contradictions in reported melting points or spectral data?

Answer:

- Source validation : Cross-check data against peer-reviewed studies (e.g., Molecules, J. Med. Chem.) rather than vendor catalogs.

- Synthesis replication : Reproduce methods from Ismail et al. (2000) to confirm melting points (e.g., 210–212°C vs. vendor-reported 205°C) .

- Analytical calibration : Use certified reference standards (e.g., 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one) for instrument calibration .

Advanced: What mechanistic insights explain cyclization efficiency in multi-component reactions?

Answer:

- Three-component reactions : Combine 5-chloro-8-methylquinolinone with aldehydes and amines via imine intermediates. Catalytic acid (e.g., p-TsOH) accelerates cyclization .

- Kinetic profiling : Use in situ IR spectroscopy to monitor intermediate formation (e.g., enamine adducts).

- Byproduct analysis : Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry (1:1.2:1 ratio) to minimize waste .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (GHS Category 2).

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Spill management : Absorb with vermiculite and store in labeled hazardous waste containers .

Advanced: How does isotopic labeling (e.g., deuterium) aid in metabolic studies?

Answer:

- Synthesis of labeled analogs : Substitute methyl groups with CD₃ (e.g., Methyl-d3-amine hydrochloride) to track metabolic pathways via LC-MS/MS .

- Stable isotope tracing : Administer deuterated compound in vitro and monitor deuterium retention in metabolites (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.